4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride
Overview
Description
4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride is a chemical compound with the molecular formula C8H15ClF3NO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a trifluoropropoxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride typically involves the reaction of piperidine with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or recrystallization may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoropropoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives of the piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation can produce N-oxides or other oxidized forms.
Scientific Research Applications
4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving the modification of biological molecules or as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoropropoxy group can enhance the compound’s binding affinity and selectivity for certain targets, thereby influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)piperidine hydrochloride: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoropropoxy group.
4-(3,3,3-Trifluoropropyl)piperidine: This compound is similar but lacks the hydrochloride salt form.
Uniqueness
4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride is unique due to the presence of the trifluoropropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific research applications.
Properties
IUPAC Name |
4-(3,3,3-trifluoropropoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO.ClH/c9-8(10,11)3-6-13-7-1-4-12-5-2-7;/h7,12H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMGXFURSOHQJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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